NOTA-NHS ester

Description

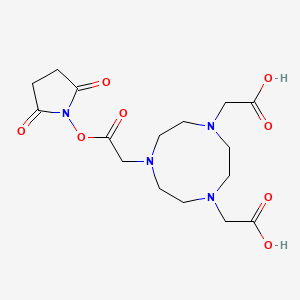

NOTA-NHS ester, or N-(2-hydroxyethyl)iminodiacetic acid, is a bifunctional chelator widely used in radiolabeling applications, particularly in the field of nuclear medicine. Its molecular formula is C16H24N4O8, and it has a molecular weight of approximately 400.38 g/mol. The compound is particularly significant for its ability to form stable complexes with radiometals, such as Gallium-68, which is crucial for positron emission tomography (PET) imaging. The NHS (N-hydroxysuccinimide) group in this compound allows for efficient conjugation to biomolecules, such as peptides and antibodies, facilitating the development of targeted radiopharmaceuticals. This property makes it an essential tool in the design of radiolabeled compounds for both diagnostic and therapeutic purposes. Additionally, this compound is utilized in fluorescent labeling, enhancing the visualization of biological processes in research settings. Its versatility and effectiveness in various applications underscore its importance in modern biomedical research.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O8/c21-12-1-2-13(22)20(12)28-16(27)11-19-7-5-17(9-14(23)24)3-4-18(6-8-19)10-15(25)26/h1-11H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDHNYKGXODDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CC2)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction and Core Concepts

An In-depth Technical Guide to NOTA-NHS Ester

The N-hydroxysuccinimide ester of 1,4,7-triazacyclononane-1,4,7-triacetic acid (this compound) is a bifunctional chelator integral to the fields of radiopharmaceutical chemistry, bioconjugation, and molecular imaging.[1][2] This compound uniquely combines two key chemical entities:

-

A NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) core: This macrocyclic component is a powerful chelating agent, forming highly stable complexes with various metal ions. It is particularly valued for its ability to securely bind radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are used in Positron Emission Tomography (PET) imaging.[2][]

-

An N-hydroxysuccinimide (NHS) ester group: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chains of lysine residues or at the N-terminus of proteins and peptides.[2][4]

This dual functionality allows this compound to act as a molecular bridge, first covalently attaching to a biomolecule of interest (e.g., an antibody or peptide) and then serving as a coordination site for a radiometal. This creates targeted radiopharmaceuticals for diagnostic imaging or therapeutic applications.[2]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of the nine-membered triazacyclononane ring, functionalized with three acetic acid groups and one activated NHS ester.[1] This configuration provides a pre-organized, hexadentate binding pocket for metal ions, involving three nitrogen atoms from the ring and three oxygen atoms from the carboxylate groups.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₆H₂₄N₄O₈ | [][5] |

| Molecular Weight | ~400.38 g/mol | [][5][6] |

| IUPAC Name | 2-[4-(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | [][5] |

| CAS Number | 1338231-09-6 | [][6] |

| Appearance | Typically a white to light yellow solid/powder | [1][6][7] |

| Solubility | Soluble in organic solvents like DMSO and DMF; relatively insoluble in water | [1] |

| Purity | Typically >95% | [] |

Mechanism of Action: Bioconjugation

The primary application of this compound involves its covalent attachment to biomolecules. This process, known as bioconjugation, occurs via a nucleophilic acyl substitution reaction. The NHS ester group is an excellent leaving group, making the adjacent carbonyl carbon highly electrophilic and susceptible to attack by primary amines.

The reaction proceeds as follows:

-

A primary amine on a biomolecule (e.g., the ε-amino group of a lysine residue) acts as a nucleophile.

-

The amine attacks the carbonyl carbon of the NHS ester.

-

This leads to the formation of a stable, covalent amide bond between the NOTA chelator and the biomolecule.

This conjugation reaction is highly dependent on pH. Optimal conditions are typically in a slightly alkaline buffer (pH 7–9), with a range of 8.3–8.5 often cited as ideal.[1][8] Below pH 7.5, the amine groups are protonated, reducing their nucleophilicity. Above pH 9.0, the rate of hydrolysis of the NHS ester itself increases, which competes with the desired amidation reaction.[1][8]

References

- 1. Buy this compound (EVT-3235251) | 1338231-09-6 [evitachem.com]

- 2. This compound | 1338231-09-6 | Benchchem [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. This compound | C16H24N4O8 | CID 90003233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CD Bioparticles this compound - Chelator - Knowde [knowde.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the NOTA-NHS Ester Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for NOTA-NHS ester, a critical bifunctional chelator used in the development of radiopharmaceuticals and other bioconjugates. We will delve into the chemical principles governing its reactivity, provide detailed experimental protocols, and summarize key quantitative data for practical application in a laboratory setting.

Core Mechanism of Action: A Dual Functionality

The utility of this compound lies in its dual nature. It incorporates two distinct functional components:

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive group responsible for covalently attaching the molecule to a biomolecule of interest (e.g., peptide, antibody, or oligonucleotide).

-

NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A powerful macrocyclic chelator that securely coordinates with a radiometal, such as Gallium-68 (⁶⁸Ga), for imaging or therapeutic applications.[1][2][3]

The overall mechanism can be understood as a two-part process: bioconjugation followed by radiolabeling.

The primary function of the NHS ester group is to form a stable, covalent amide bond with primary aliphatic amines (-NH₂) present on biomolecules.[4][5] These amines are typically found on the side chains of lysine residues in proteins and on amino-modifiers incorporated into oligonucleotides.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen of the primary amine attacks the electron-deficient carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, eliminating the N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide linkage.[6]

Caption: Reaction mechanism of this compound with a primary amine.

This reaction is highly dependent on pH.[5] At pH values below 7.5, the primary amine is increasingly protonated (-NH₃⁺), reducing its nucleophilicity and slowing the reaction rate.[4] Conversely, at pH levels above 9.0, the competing hydrolysis of the NHS ester becomes significant, reducing the overall conjugation efficiency.[4][7] The optimal pH range for this reaction is typically between 8.3 and 8.5.[4][5]

Once conjugated to the biomolecule, the NOTA portion of the molecule is ready for radiolabeling. NOTA is a triazamacrocycle with three carboxylate pendant arms that create a small, rigid cavity ideal for chelating small radiometals.[1][3] It is widely considered the gold standard for labeling with Gallium-68 (⁶⁸Ga) due to its ability to form highly stable complexes rapidly and under mild conditions.[1] This high in vivo stability is critical to prevent the unintended release and accumulation of radioactivity in non-target tissues.[2]

Quantitative Data Summary

Successful bioconjugation requires careful control of reaction parameters. The following tables summarize key quantitative data derived from established protocols.

Table 1: Key Reaction Parameters for this compound Conjugation

| Parameter | Recommended Value | Rationale & Notes |

| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester stability. Lower pH protonates the amine, while higher pH increases hydrolysis of the ester.[4][5] |

| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (30 min - 2 hours). Reactions at 4°C can proceed overnight to minimize protein degradation.[8] |

| Molar Excess | 5- to 20-fold excess of this compound to biomolecule | An excess drives the reaction to completion. The optimal ratio should be determined empirically for each specific biomolecule.[4][9] |

| Reaction Time | 30 minutes to 4 hours | Dependent on temperature, concentration, and the specific biomolecule. The reaction progress can be monitored analytically.[7] |

Table 2: Recommended Reaction Buffers

| Buffer | Concentration | pH | Notes |

| Sodium Bicarbonate | 0.1 M | 8.3 - 8.5 | Commonly used and effective.[5] |

| Sodium Borate | 50 mM | 8.5 | An effective alternative to bicarbonate buffer. |

| Phosphate Buffer (PBS) | 0.1 M | 8.3 (Adjusted) | Ensure the buffer is free of primary amine contaminants. Avoid Tris, as it contains a primary amine and will compete in the reaction.[5][8] |

Detailed Experimental Protocols

The following section provides a generalized, step-by-step protocol for conjugating a this compound to a protein (e.g., an antibody).

Caption: General experimental workflow for this compound conjugation.

1. Biomolecule Preparation:

-

Prepare the protein or antibody in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[5] A typical protein concentration is 2-5 mg/mL.[9]

-

If the stock solution contains preservatives like sodium azide or stabilizing proteins like BSA, they must be removed via dialysis, buffer exchange, or a suitable spin column prior to the reaction.[9]

2. This compound Preparation:

-

NOTA-NHS esters are moisture-sensitive and should be stored in a desiccator at -20°C.[9][10] Allow the vial to warm completely to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mg/mL).[5][10]

3. Conjugation Reaction:

-

Calculate the volume of the this compound stock solution needed to achieve the desired molar excess (e.g., 10-fold).

-

Add the calculated volume of the ester solution to the protein solution while gently vortexing or stirring. The volume of the added organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

4. Reaction Quenching (Optional):

-

To stop the reaction, a small molecule containing a primary amine can be added to consume any unreacted NHS ester.

-

Add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[9]

5. Purification of the Conjugate:

-

Remove the unreacted this compound, the NHS byproduct, and the quenching agent from the conjugated protein.

-

The most common method for macromolecules is size-exclusion chromatography (e.g., a gel filtration column like Sephadex G-25 or a desalting spin column).[5][10] Dialysis or buffer exchange can also be used.

6. Characterization and Storage:

-

Determine the concentration of the final conjugate and, if possible, the degree of labeling (DOL) using appropriate analytical techniques (e.g., mass spectrometry).

-

Store the purified NOTA-biomolecule conjugate according to the biomolecule's stability requirements, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

References

- 1. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The interaction of NOTA as a bifunctional chelator with competitive alkali metal ions: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound (EVT-3235251) | 1338231-09-6 [evitachem.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. neb.com [neb.com]

- 9. furthlab.xyz [furthlab.xyz]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to NOTA-NHS Ester Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices of NOTA-NHS ester bioconjugation, a cornerstone technique in the development of targeted therapeutics and diagnostic agents. From the fundamental chemical reactions to detailed experimental protocols, this document serves as a technical resource for professionals in the field.

Core Principle: Covalent Amide Bond Formation

This compound bioconjugation is a widely utilized chemical method for covalently linking a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator to a biomolecule, such as a protein, peptide, or antibody.[1] The core of this technique lies in the reaction between an N-hydroxysuccinimide (NHS) ester-activated NOTA and primary amine groups (-NH₂) present on the biomolecule.[1][2] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, securely attaching the NOTA chelator to the biological entity.[1][2][]

The primary targets for this conjugation on proteins are the ε-amino group of lysine residues and the N-terminal α-amino group.[] The reaction is highly selective for primary aliphatic amines under controlled pH conditions.[2] While other nucleophiles like hydroxyl and sulfhydryl groups can react with NHS esters, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines.[2]

The reaction proceeds with the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming the stable amide linkage.[2][]

Reaction Mechanism and Influencing Factors

The efficiency and specificity of this compound bioconjugation are critically dependent on several factors, most notably pH.

pH Dependence

The reaction is strongly pH-dependent.[4] An optimal pH range of 8.3-8.5 is recommended for most applications.[1][4]

-

Below pH 7.5: The primary amine groups on the biomolecule are predominantly protonated (-NH₃⁺), reducing their nucleophilicity and thus slowing down the reaction rate.[1][5]

-

Above pH 9.0: The rate of hydrolysis of the NHS ester increases significantly, competing with the desired amidation reaction and reducing the overall conjugation efficiency.[1][5]

Reagent Concentration and Molar Ratio

To achieve efficient conjugation, a molar excess of the this compound is typically used. The optimal molar ratio can vary depending on the specific biomolecule and desired degree of labeling, but a 10- to 20-fold molar excess of the chelator is a common starting point.[1] For mono-labeling of proteins, an 8-fold molar excess is often empirically used.[5]

Solvent

NOTA-NHS esters often have limited solubility in aqueous buffers. Therefore, they are typically first dissolved in a small amount of an anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), before being added to the aqueous solution of the biomolecule.[2] It is crucial to use high-quality, amine-free DMF to prevent reaction with the NHS ester.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful this compound bioconjugation.

| Parameter | Recommended Value/Range | Notes | Source |

| Reaction pH | 8.3 - 8.5 | Balances amine nucleophilicity and NHS ester hydrolysis. | [1][4] |

| Molar Excess of this compound | 8x to 20x | Dependent on the biomolecule and desired degree of labeling. | [1][5] |

| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics. | [5][4] |

| Reaction Time | 30 - 120 minutes | Can be performed at room temperature or 4°C. | [] |

| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive biomolecules. | [] |

| Reagent | Typical Concentration | Purpose | Source |

| This compound Stock Solution | 10 mg/mL in anhydrous DMSO or DMF | Initial solubilization of the labeling reagent. | [6] |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Maintains the optimal pH for the reaction. | |

| Quenching Reagent (e.g., Tris or Glycine) | 50 - 100 mM (final concentration) | Terminates the reaction by consuming unreacted NHS ester. |

Experimental Protocols

Below are detailed methodologies for key experiments in this compound bioconjugation.

Preparation of Reagents

a) Biomolecule Solution:

-

Prepare the biomolecule (e.g., antibody, peptide) in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate buffer, at a pH of 8.3-8.5.

-

The recommended concentration of the biomolecule is typically between 1-10 mg/mL.[5][4]

-

Ensure that the buffer does not contain primary amines (e.g., Tris), as these will compete with the biomolecule for reaction with the NHS ester.[5]

b) this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[6]

-

Dissolve the this compound in anhydrous DMSO or high-quality, amine-free DMF to a stock concentration of, for example, 10 mg/mL.[6]

-

This stock solution should be prepared fresh before use.[7]

Conjugation Reaction

-

Add the calculated volume of the this compound stock solution to the biomolecule solution while gently vortexing. The amount of NHS ester to add will depend on the desired molar excess.

-

Incubate the reaction mixture for 30-120 minutes at room temperature or at 4°C for more sensitive biomolecules.[] Protect from light if the NOTA derivative is light-sensitive.

-

(Optional) The reaction can be quenched by adding a solution of Tris or glycine to a final concentration of 50-100 mM and incubating for an additional 15-30 minutes. This step consumes any unreacted NHS ester.

Purification of the Conjugate

-

After the reaction, it is crucial to remove unreacted this compound, the NHS byproduct, and any aggregated biomolecules.

-

Common purification methods include:

-

Size-Exclusion Chromatography (e.g., Gel Filtration): This is a widely used method to separate the larger bioconjugate from smaller, unreacted molecules.[2][8]

-

Dialysis: Effective for removing small molecules from the bioconjugate solution.

-

Ultrafiltration/Diafiltration: Uses membranes with specific molecular weight cut-offs to separate the conjugate.

-

Characterization of the Conjugate

The resulting bioconjugate should be characterized to determine the degree of labeling (DOL), which is the average number of NOTA molecules conjugated per biomolecule. This can be assessed using techniques such as:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a direct measurement of the mass of the conjugate, allowing for the calculation of the DOL.

-

UV-Vis Spectroscopy: If the NOTA chelator or the biomolecule has a distinct absorbance peak, the DOL can be estimated using the Beer-Lambert law.

Visualizations

Bioconjugation Reaction Workflow

Caption: Workflow for this compound bioconjugation.

Chemical Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Factors Influencing Conjugation Efficiency

Caption: Key factors affecting conjugation efficiency.

References

- 1. Buy this compound (EVT-3235251) | 1338231-09-6 [evitachem.com]

- 2. glenresearch.com [glenresearch.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. furthlab.xyz [furthlab.xyz]

- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Cornerstone of Radiometal Labeling: A Technical Guide to the NOTA Chelator

For Researchers, Scientists, and Drug Development Professionals

In the landscape of radiopharmaceutical development, the choice of a chelator is a critical decision that profoundly influences the stability, pharmacokinetics, and ultimately, the diagnostic or therapeutic efficacy of a radiolabeled agent. Among the array of chelating agents, 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) has emerged as a cornerstone, particularly for its exceptional ability to form stable complexes with a variety of radiometals. This in-depth technical guide provides a comprehensive overview of the fundamental principles of NOTA as a chelator for radiolabeling, offering detailed methodologies and quantitative data to inform and guide researchers in this dynamic field.

Core Principles of the NOTA Chelator

NOTA is a macrocyclic chelator featuring a nine-membered triazacyclononane ring with three pendant acetate arms. This structure creates a pre-organized cavity that is ideally suited for coordinating with trivalent metal ions, most notably Gallium-68 (⁶⁸Ga). The coordination involves the three nitrogen atoms of the macrocycle and the three carboxylate oxygen atoms, forming a highly stable hexadentate complex. This high stability is a key advantage of NOTA, minimizing the in vivo release of the radiometal, which could otherwise lead to off-target radiation exposure and compromised imaging quality.[1][2]

Beyond ⁶⁸Ga, NOTA has demonstrated its versatility in chelating other medically relevant radiometals, including Copper-64 (⁶⁴Cu) for PET imaging and therapeutic applications, and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3][4][5] The favorable kinetics of NOTA allow for rapid and efficient radiolabeling under mild conditions, often at room temperature, which is a significant advantage when working with temperature-sensitive biomolecules such as peptides and antibodies.[6][7]

Quantitative Comparison of Chelators for ⁶⁸Ga Labeling

The selection of a chelator is often a comparative process. The following table summarizes key quantitative data from studies comparing NOTA with other commonly used chelators, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and TRAP (triazacyclononane-phosphinate), for the radiolabeling of peptides with ⁶⁸Ga.

| Chelator | Precursor Amount (nmol) | Radiochemical Yield (RCY) (%) | Specific Activity (As) (GBq/µmol) | Reference(s) |

| NOTA | 1 | ~74 | ~545 | [8][9] |

| 5 | >95 | ~116 | [8][9] | |

| 10 | >95 | ~73 | [8][9] | |

| DOTA | 1 | ~34 | ~422 | [8][9] |

| 5 | ~80 | ~87 | [8][9] | |

| 10 | ~88 | ~46 | [8][9] | |

| TRAP | 1 | >95 | ~701 | [8][9][10][11] |

| 5 | >95 | ~4848 | [8][9][10][11] | |

| 10 | >95 | >5000 | [8][9][10][11] |

Table 1: Comparison of Radiolabeling Efficiency for ⁶⁸Ga-Peptides. Data illustrates the superior performance of TRAP and the favorable efficiency of NOTA, especially at low precursor amounts, when compared to DOTA.

Experimental Protocols

General Workflow for Developing a NOTA-Conjugated Radiopharmaceutical

Caption: General workflow for radiopharmaceutical development using a NOTA chelator.

Protocol for Conjugating this compound to a Peptide

This protocol provides a general guideline for the conjugation of a commercially available this compound to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).

Materials:

-

This compound

-

Peptide with a primary amine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.5)

-

PD-10 desalting column or equivalent size-exclusion chromatography system

-

HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

-

This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 3-5 fold molar excess of the this compound solution to the peptide solution.

-

Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature. Protect from light if the peptide or NOTA derivative is light-sensitive.

-

Purification:

-

Quench the reaction by adding an amine-containing buffer (e.g., Tris) if necessary.

-

Purify the NOTA-peptide conjugate from unreacted this compound and other small molecules using a PD-10 desalting column, eluting with sterile water or an appropriate buffer.

-

For higher purity, perform preparative HPLC.

-

-

Characterization: Confirm the successful conjugation and determine the number of NOTA molecules per peptide using mass spectrometry. The mass of the conjugate should increase by the mass of the NOTA moiety for each successful conjugation. Analyze the purity of the conjugate by analytical HPLC.

-

Storage: Lyophilize the purified NOTA-peptide conjugate and store at -20°C or -80°C until use.

Protocol for ⁶⁸Ga-Radiolabeling of a NOTA-Conjugated Peptide

This protocol describes the manual radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

NOTA-conjugated peptide

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5-5.0)

-

Sterile, metal-free reaction vial

-

Heating block (optional, for some conjugates)

-

Radio-TLC system (e.g., iTLC-SG strips) with an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)

-

Radio-HPLC system for quality control

Procedure:

-

⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. Collect the fraction with the highest ⁶⁸Ga activity (typically the first 1-2 mL after the initial void volume).

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, add 5-20 µg of the NOTA-conjugated peptide.

-

Add the required volume of sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

-

Add the ⁶⁸Ga eluate (typically 200-1000 MBq) to the vial.

-

-

Incubation: Gently vortex the reaction mixture and incubate for 5-10 minutes at room temperature. For some less reactive conjugates, heating at 80-95°C for 5-10 minutes may be required.[6]

-

Purification (if necessary): For many NOTA-conjugates, radiochemical purity is high enough for direct use. If purification is required, a C18 Sep-Pak cartridge can be used.

-

Condition the cartridge with ethanol followed by water.

-

Load the reaction mixture onto the cartridge.

-

Wash with water to remove unreacted ⁶⁸Ga.

-

Elute the ⁶⁸Ga-NOTA-peptide with ethanol/water mixture.

-

-

Quality Control:

-

Radio-TLC: Spot the final product on a radio-TLC strip and develop with the appropriate mobile phase. The ⁶⁸Ga-NOTA-peptide should remain at the origin (Rf = 0.0), while free ⁶⁸Ga will migrate with the solvent front (Rf = 0.9-1.0).[12][13]

-

Radio-HPLC: Inject an aliquot of the final product into a radio-HPLC system to determine the radiochemical purity with higher resolution.

-

-

Final Formulation: If for in vivo use, the final product should be formulated in a physiologically compatible buffer (e.g., saline or PBS) and sterile filtered.

Protocol for ⁶⁴Cu-Radiolabeling of a NOTA-Conjugated Antibody

This protocol outlines the radiolabeling of a NOTA-conjugated antibody with ⁶⁴Cu.

Materials:

-

NOTA-conjugated antibody

-

⁶⁴CuCl₂ in 0.1 M HCl

-

Ammonium acetate buffer (0.1 M, pH 5.5-7.0)

-

Sterile, metal-free reaction vial

-

PD-10 desalting column

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Reaction Setup:

-

In a sterile, metal-free reaction vial, dissolve the NOTA-conjugated antibody (typically 50-100 µg) in ammonium acetate buffer.

-

Add the ⁶⁴CuCl₂ solution (typically 50-200 MBq). The final pH should be between 5.5 and 7.0.

-

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37-40°C with gentle shaking.

-

Purification: Purify the ⁶⁴Cu-NOTA-antibody from unreacted ⁶⁴Cu using a PD-10 desalting column, eluting with PBS. The radiolabeled antibody will elute in the initial fractions, while the smaller, uncomplexed ⁶⁴Cu will be retained.

-

Quality Control: Determine the radiochemical purity using radio-TLC (mobile phase: 50 mM EDTA, pH 5.0) or, preferably, size-exclusion radio-HPLC.[14][15]

-

Final Formulation: Formulate the purified ⁶⁴Cu-NOTA-antibody in a sterile, pyrogen-free physiological buffer for in vivo applications.

Preclinical Evaluation Workflow

The development of a NOTA-based radiopharmaceutical involves a rigorous preclinical evaluation to assess its safety and efficacy before it can be considered for clinical translation.

Caption: Preclinical evaluation workflow for a NOTA-conjugated radiopharmaceutical.

In Vivo Targeting and Signaling of a NOTA-RGD Conjugate

Radiolabeled RGD (Arginine-Glycine-Aspartic acid) peptides are widely used for imaging angiogenesis and tumor expression of αvβ3 integrins. The NOTA chelator provides a stable platform for radiolabeling these peptides.

Caption: Targeted binding and internalization of a ⁶⁸Ga-NOTA-RGD conjugate.

Once administered, the ⁶⁸Ga-NOTA-RGD circulates in the bloodstream and extravasates into the tumor microenvironment. The RGD motif specifically binds to αvβ3 integrins, which are often overexpressed on the surface of tumor cells and angiogenic endothelial cells.[16][17][18][19][20] This binding leads to the internalization of the radiotracer via endocytosis. The accumulation of the radiotracer at the tumor site allows for non-invasive visualization and quantification of integrin expression using Positron Emission Tomography (PET).

Conclusion

The NOTA chelator represents a robust and versatile platform for the development of novel radiopharmaceuticals. Its ability to form highly stable complexes with a range of medically important radiometals, coupled with its favorable radiolabeling kinetics, makes it an invaluable tool for researchers and drug developers. This guide has provided a foundational understanding of NOTA, supported by quantitative data and detailed experimental protocols, to facilitate its effective implementation in the design and preclinical evaluation of next-generation targeted radiodiagnostics and radiotherapeutics. As the field of nuclear medicine continues to advance towards personalized therapies, the fundamental principles and practical applications of chelators like NOTA will remain central to innovation and clinical translation.

References

- 1. [PDF] A Specific HPLC Method to Determine Residual HEPES in [68Ga]Ga-Radiopharmaceuticals: Development and Validation | Semantic Scholar [semanticscholar.org]

- 2. NOTA and NODAGA Radionuclide Complexing Agents: Versatile Approaches for Advancements in Radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Zirconium 89 and Copper 64 for ImmunoPET: From Antibody Bioconjugation and Radiolabeling to Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proof-of-Concept Study of the NOTI Chelating Platform: Preclinical Evaluation of 64Cu-Labeled Mono- and Trimeric c(RGDfK) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]

- 10. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions [inis.iaea.org]

- 13. researchgate.net [researchgate.net]

- 14. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MAGP2 controls Notch via interactions with RGD binding integrins: Identification of a Novel ECM – Integrin – Notch Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAGP2 controls Notch via interactions with RGD binding integrins: Identification of a novel ECM-integrin-Notch signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Light-triggered in vivo Activation of Adhesive Peptides Regulates Cell Adhesion, Inflammation and Vascularization of Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure–Activity Relationship of RGD-Containing Cyclic Octapeptide and αvβ3 Integrin Allows for Rapid Identification of a New Peptide Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amine-Reactive Crosslinkers for Researchers, Scientists, and Drug Development Professionals

Introduction to Amine-Reactive Crosslinkers: Covalent Bridges for Advancing Biological Research and Therapeutics

Amine-reactive crosslinkers are indispensable chemical tools in modern life sciences and drug development, enabling the covalent linkage of two or more molecules.[1] These reagents contain at least two reactive groups that target primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chains of lysine residues.[2][3][4] This reactivity allows for the stable conjugation of proteins, peptides, antibodies, and other biomolecules for a myriad of applications, from elucidating protein-protein interactions to constructing sophisticated antibody-drug conjugates (ADCs).[2][4]

This technical guide provides a comprehensive overview of amine-reactive crosslinkers, detailing their chemical diversity, reaction mechanisms, and practical applications. It further offers detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of these versatile reagents.

The Chemistry of Amine-Reactive Crosslinkers

The fundamental principle behind amine-reactive crosslinkers lies in the nucleophilic nature of primary amines.[4] The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, resulting in the formation of a stable covalent bond.[4] The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, aldehydes, and isocyanates.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[2][4] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide as a byproduct.[4]

Reaction Conditions: NHS ester crosslinking is most efficient at a slightly alkaline pH of 7.2 to 8.5.[1][2] This pH range ensures that a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester.[2][4] Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[1][2] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the crosslinker.[5][6]

Hydrolysis: A significant consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous environments.[2] The rate of hydrolysis increases with pH.[2][7] For instance, the half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this can decrease to just minutes at pH 8.6 and 4°C.[2][7] To mitigate this, reactions should be performed promptly after preparing the crosslinker solution, and water-insoluble NHS esters are often dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[2]

Imidoesters: An Alternative for Amine Modification

Imidoester crosslinkers react with primary amines to form amidine bonds.[2] These crosslinkers are most reactive at alkaline pH, typically between 8 and 10.[1][2] A key feature of the resulting amidine bond is that it is protonated at physiological pH, which can help preserve the native charge of the modified protein.[8] However, imidoesters generally have shorter half-lives and the resulting amidine bonds can be reversible at high pH, making NHS esters a more popular choice for creating stable conjugates.[2][8]

Other Amine-Reactive Chemistries

-

Aldehydes: Aldehyde-containing crosslinkers react with primary amines to form a Schiff base (imine).[4] This bond can be subsequently reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride.[4]

-

Isocyanates: Isocyanates react with primary amines to form urea linkages.[4] They exhibit broader reactivity and can also react with hydroxyl groups.[4]

Classification of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers are broadly categorized based on the nature of their reactive ends.

Homobifunctional Crosslinkers

These crosslinkers possess two identical amine-reactive groups.[9][10] They are primarily used in one-step reactions to crosslink molecules with similar functional groups, for applications such as:

-

Studying Protein-Protein Interactions: Capturing interacting proteins by covalently linking them.[4]

-

Polymerization: Creating polymers from monomers.[11]

-

Intramolecular Crosslinking: Linking different domains within the same protein.[11]

A potential drawback of homobifunctional crosslinkers is the risk of self-conjugation and polymerization.[12]

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups, for example, an amine-reactive group and a sulfhydryl-reactive group (e.g., a maleimide).[9][11] This allows for more controlled, two-step conjugation reactions, minimizing unwanted side reactions.[11][12] Common applications include:

-

Antibody-Drug Conjugation: Linking a cytotoxic drug to an antibody.[11]

-

Enzyme-Antibody Conjugates: Creating reagents for immunoassays.[13]

-

Surface Immobilization: Attaching proteins to a solid support.[14]

Quantitative Data of Common Amine-Reactive Crosslinkers

The choice of crosslinker is often dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |

| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | Yes (Diol) | No | Yes |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Amine-Reactive Group | Second Reactive Group | Cleavable? | Water-Soluble? |

| N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester | Maleimide | No | No |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester | Maleimide | No | Yes |

| N-ε-Maleimidocaproyl-oxysuccinimide ester | EMCS | 308.28 | 9.4 | NHS ester | Maleimide | No | No |

| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester | Pyridyldithiol | Yes (Disulfide) | No |

| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 290.22 | 9.2 | NHS ester | Photoreactive Aryl Azide | No | No |

Table 3: Reactivity of NHS Esters

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours[2][7] |

| 8.0 | Room Temp | ~1 hour[15] |

| 8.5 | Room Temp | 125-180 minutes[16] |

| 8.6 | 4 | 10 minutes[2][7] |

| 9.0 | Room Temp | 110-125 minutes[16] |

Experimental Protocols

Detailed and optimized protocols are critical for successful crosslinking experiments. Below are representative protocols for common applications.

Protocol 1: General Protein-Protein Crosslinking using BS3

This protocol describes a general procedure for crosslinking interacting proteins in solution using the water-soluble, homobifunctional crosslinker BS3.[17]

Materials:

-

Protein sample in a compatible buffer (e.g., PBS, HEPES, bicarbonate/carbonate) at pH 7.2-8.5.

-

BS3 (bis[sulfosuccinimidyl] suberate)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Reaction buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

Procedure:

-

Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer does not contain primary amines.

-

BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 50 mM).[17] BS3 is moisture-sensitive and should be allowed to come to room temperature before opening.[17]

-

Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.5 and 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.[17]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][18]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[18] Incubate for 15 minutes at room temperature.[18]

-

Downstream Analysis: The crosslinked sample can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[3] Unreacted crosslinker can be removed by dialysis or gel filtration.[17]

Protocol 2: Antibody Conjugation with an NHS-Ester Dye

This protocol outlines the steps for labeling an antibody with a fluorescent dye using an amine-reactive NHS ester.[5][]

Materials:

-

Antibody solution (1-2 mg/mL) in a buffer free of primary amines (e.g., PBS).

-

NHS-ester functionalized fluorescent dye.

-

Anhydrous DMSO or DMF.

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Size-exclusion chromatography column for purification.

Procedure:

-

Antibody Preparation: If necessary, exchange the antibody into the reaction buffer using dialysis or a spin column. The final pH should be between 8.0 and 8.5.[20]

-

Dye Preparation: Dissolve the NHS-ester dye in anhydrous DMSO or DMF to make a 10 mg/mL or 10 mM stock solution.[][20]

-

Conjugation Reaction: Add the dye stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 15:1.[5] Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[]

-

Quenching (Optional): The reaction can be quenched by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 10-15 minutes.[5]

-

Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[]

-

Characterization: Determine the degree of labeling (DOL) and protein concentration of the purified conjugate.

Protocol 3: Crosslinking and Immunoprecipitation (IP) with DSP

This protocol describes the use of the cleavable, membrane-permeable crosslinker DSP to stabilize weak or transient protein-protein interactions within cells prior to immunoprecipitation.[21][22]

Materials:

-

Cultured cells.

-

PBS (Phosphate-Buffered Saline).

-

DSP (dithiobis(succinimidyl propionate)).

-

DMSO.

-

Lysis buffer.

-

IP buffer.

-

Primary antibody for IP.

-

Protein A/G beads.

-

Elution buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond in DSP.

Procedure:

-

Cell Preparation: Wash the cultured cells twice with ice-cold PBS to remove any amine-containing media.[23]

-

Crosslinking: Prepare a fresh solution of DSP in DMSO (e.g., 100 mM).[9] Dilute the DSP stock solution in PBS to the desired final concentration (e.g., 1-2 mM) and add it to the cells.[23][24] Incubate for 30 minutes at room temperature.[23]

-

Quenching: Quench the reaction by adding a Tris-containing buffer to a final concentration of 20-50 mM and incubate for 15 minutes.[23]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Perform immunoprecipitation of the protein of interest using a specific primary antibody and Protein A/G beads according to standard protocols.

-

Elution: Elute the crosslinked protein complexes from the beads using an elution buffer containing a reducing agent to cleave the DSP crosslinks.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.[21]

Visualizing Workflows and Mechanisms

Diagrams created using the DOT language can effectively illustrate complex biological and experimental workflows.

Caption: Mechanism of NHS ester reaction with a primary amine.

Caption: General workflow for protein-protein crosslinking.

Caption: Workflow for Antibody-Drug Conjugate (ADC) development.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that have become cornerstones of modern biological research and therapeutic development. A thorough understanding of their chemical properties, reaction conditions, and the nuances of experimental design is paramount to achieving successful and reproducible results. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize these critical tools in their endeavors, from fundamental studies of protein interactions to the engineering of next-generation biotherapeutics.

References

- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 5. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [en.bio-protocol.org]

- 10. scbt.com [scbt.com]

- 11. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 12. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 13. covachem.com [covachem.com]

- 14. korambiotech.com [korambiotech.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 17. proteochem.com [proteochem.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 20. NHS ester protocol for labeling proteins [abberior.rocks]

- 21. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex [bio-protocol.org]

- 22. Crosslinking -Interaction -Protein -Biochemistry-BIO-PROTCOCL [bio-protocol.org]

- 23. proteochem.com [proteochem.com]

- 24. Roberto Sitia Lab - DSP crosslinking [sites.google.com]

In-Depth Technical Guide to NOTA-NHS Ester: Properties, Bioconjugation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4,7-triazacyclononane-1,4,7-triacetic acid N-hydroxysuccinimide ester (NOTA-NHS ester), a bifunctional chelator integral to advancements in bioconjugation and radiolabeling. This document details its chemical and physical properties, provides established experimental protocols for its use, and illustrates its application in biological systems.

Core Properties of this compound

This compound is widely utilized for its ability to form stable complexes with a variety of trivalent metal ions, most notably Gallium-68 (⁶⁸Ga), while the N-hydroxysuccinimide (NHS) ester group allows for covalent conjugation to primary amines on biomolecules such as proteins, peptides, and antibodies.[1][2][3] This dual functionality makes it a critical tool for the development of targeted radiopharmaceuticals and fluorescent probes for imaging and therapeutic applications.[4]

| Property | Value | References |

| Molecular Formula | C₁₆H₂₄N₄O₈ | [1][5][6] |

| Molecular Weight | 400.38 g/mol | [5] |

| CAS Number | 1338231-09-6 | [5] |

| IUPAC Name | 2-[4-(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid | [7] |

| Appearance | White powder | [2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and DMF | [5] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to biomolecules and subsequent radiolabeling.

Bioconjugation of this compound to Proteins/Antibodies

This protocol outlines the steps for covalently linking this compound to primary amines on a protein or antibody.

Materials:

-

This compound

-

Protein/antibody of interest

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 0.1 M Sodium bicarbonate buffer or 0.1 M phosphate buffer (pH 8.3-8.5). Avoid buffers containing primary amines like Tris.[2][8]

-

Purification system (e.g., gel filtration column, dialysis)[1][8]

Procedure:

-

Preparation of Reagents:

-

Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.[9]

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[1]

-

Prepare the protein/antibody solution in the conjugation buffer at a concentration of 2-10 mg/mL.[2][9] Ensure the buffer is free of amine-containing compounds and stabilizers like BSA.[1][9]

-

-

Conjugation Reaction:

-

Calculate the required amount of this compound. A molar excess (typically 5-20 fold) of the NHS ester to the protein is recommended.[9]

-

Add the calculated volume of the this compound stock solution to the protein/antibody solution.[1][8]

-

Mix gently and incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[1][8]

-

-

Purification:

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL), which is the average number of NOTA molecules per protein.[1]

-

Radiolabeling with Gallium-68

This protocol describes the chelation of Gallium-68 (⁶⁸Ga) by the NOTA-conjugated biomolecule.

Materials:

-

NOTA-conjugated biomolecule

-

⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate buffer (0.4 M, pH 4.0)

-

Radioprotectants (e.g., ethanol, ascorbic acid) to prevent radiolysis.[10]

-

C18 cartridge for purification[5]

-

TLC or HPLC system for quality control

Procedure:

-

Elution and Preparation:

-

Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.

-

-

Labeling Reaction:

-

Purification:

-

Cool the reaction mixture and purify it using a C18 cartridge to remove unbound ⁶⁸Ga.[5]

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10]

-

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for bioconjugation and a representative signaling pathway initiated by a NOTA-labeled antibody.

Caption: Workflow for conjugating this compound to a protein/antibody.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. lumiprobe.com [lumiprobe.com]

- 3. interchim.fr [interchim.fr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Al[18F]NOTA-T140 Peptide for Noninvasive Visualization of CXCR4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. furthlab.xyz [furthlab.xyz]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stability and Storage of NOTA-NHS Ester

This compound (N-Hydroxysuccinimide ester of 1,4,7-triazacyclononane-1,4,7-triacetic acid) is a bifunctional chelator integral to the fields of bioconjugation and radiolabeling.[1] Its utility lies in its dual functionality: the NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) core forms stable complexes with various metal ions, including Gallium-68 and Copper-64 for Positron Emission Tomography (PET) imaging, while the amine-reactive N-hydroxysuccinimide (NHS) ester enables covalent conjugation to biomolecules like peptides and antibodies.[1][2] This creates targeted radiopharmaceuticals for advanced diagnostic imaging and therapeutic applications.[2]

The efficacy of this compound is critically dependent on the integrity of the NHS ester group, which is susceptible to degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure optimal reactivity and reproducibility in experimental settings.

Chemical Stability of this compound

The primary pathway for the degradation of this compound is the hydrolysis of the N-hydroxysuccinimide ester. This reaction is a significant competing factor during bioconjugation procedures.[]

Hydrolysis: The Competing Reaction

The NHS ester moiety is highly reactive towards primary amines (-NH₂) found on biomolecules, such as the lysine side chains or the N-terminus of proteins, forming a stable amide bond.[2] However, it also reacts with water, leading to the hydrolysis of the ester. This process releases N-hydroxysuccinimide (NHS) and converts the active ester back to its carboxylic acid form, rendering it incapable of reacting with the target amine.[4]

Several factors significantly influence the rate of hydrolysis:

-

pH: The reaction of NHS esters with amino groups is highly dependent on pH.[5] While the conjugation reaction is most efficient in the pH range of 8.3 to 8.5, these basic conditions also accelerate the rate of hydrolysis.[1][5] At a lower pH, primary amines are protonated and less nucleophilic, slowing the desired conjugation reaction.[5] Conversely, at a pH above 9.0, the hydrolysis of the NHS ester becomes the dominant reaction, drastically reducing the conjugation yield.[5] The half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6.[6][7]

-

Temperature: Increased temperatures accelerate both the desired aminolysis and the competing hydrolysis reaction. Conjugation reactions are typically performed at room temperature or 4°C for a duration of 30 minutes to 4 hours.[]

-

Aqueous Environment: The presence of water is the fundamental requirement for hydrolysis. Therefore, aqueous solutions of this compound are unstable and should be prepared immediately before use.[5][8]

-

Buffer Composition: Buffers containing primary amines, such as Tris, are incompatible with NHS-ester reactions as they compete with the target molecule for conjugation.[6] Phosphate, bicarbonate, or borate buffers are recommended.[6]

Incompatible Materials

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents, which can lead to its decomposition.[9]

Recommended Storage and Handling

Proper storage is crucial to maintain the reactivity of this compound. Recommendations differ for the compound in its solid (powder) form versus in solution.

Solid Form

As a solid, this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[10][11] It is imperative to protect the powder from moisture.[12] The vial should be kept in a desiccated environment and allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[12][13]

Solution Form

For experimental use, this compound is typically dissolved in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5][6]

-

Solvent Quality: It is critical to use high-quality, anhydrous solvents. DMF, for instance, can degrade into dimethylamine, which contains a primary amine and will react with the NHS ester.[5]

-

Storage of Stock Solutions: Stock solutions in anhydrous DMF or DMSO can be stored for limited periods.[5] To minimize degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[14] When not in use, blanket the solution with an inert gas like nitrogen or argon to displace moisture-laden air.[15]

-

Aqueous Solutions: As previously stated, aqueous solutions are highly unstable due to rapid hydrolysis and must be used immediately after preparation.[5]

Data Presentation: Storage Conditions and Stability

The following tables summarize the key quantitative data regarding the stability and storage of this compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Solvent | Storage Temperature | Recommended Duration |

| Solid (Powder) | N/A | -20°C | Up to 3 years[10][11] |

| Solution | Anhydrous DMSO/DMF | -20°C | Up to 1 month[10][11] |

| Solution | Anhydrous DMSO/DMF | -80°C | Up to 6 months[10][11] |

| Solution | Aqueous Buffer | N/A | Use immediately[5] |

Table 2: Influence of pH on the Half-life of NHS Esters in Aqueous Solution

| pH | Temperature | Half-life of Hydrolysis |

| 7.0 | 0°C | 4-5 hours[6][7] |

| 8.6 | 4°C | 10 minutes[6][7] |

Experimental Protocols

Protocol for Assessing the Reactivity of this compound

This protocol allows for a qualitative assessment of the activity of an NHS ester reagent by measuring the release of the NHS leaving group upon complete hydrolysis.[12][13]

Materials:

-

This compound sample

-

Anhydrous DMSO or DMF

-

Phosphate buffer (or similar amine-free buffer), pH 7-8

-

0.5-1.0 N NaOH

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Prepare a stock solution of the this compound in anhydrous DMSO or DMF at a known concentration (e.g., 10-20 mM).

-

Dilute a small aliquot of the stock solution in the pH 7-8 buffer.

-

Measure the absorbance of this solution at 260 nm. This reading represents the baseline absorbance, including any already-hydrolyzed NHS.

-

To a separate, identical aliquot of the diluted reagent, add a small volume of 0.5-1.0 N NaOH to induce complete and rapid hydrolysis of the active NHS ester.

-

Immediately measure the absorbance of the base-hydrolyzed sample at 260 nm.

-

Interpretation: If the absorbance of the base-hydrolyzed sample (Step 5) is significantly greater than the baseline absorbance (Step 3), the this compound reagent is active. If the absorbances are similar, the reagent has likely been compromised by moisture and has fully hydrolyzed.[13]

General Protocol for Bioconjugation to a Primary Amine-Containing Biomolecule

This protocol provides a general workflow for the covalent labeling of proteins or peptides with this compound.

Materials:

-

Biomolecule (e.g., antibody, peptide) with primary amine groups

-

Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5. Avoid buffers containing primary amines.[5]

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH ~8

-

Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in the conjugation buffer to a concentration of 1-10 mg/mL.[5]

-

This compound Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the biomolecule solution.[1] The final concentration of the organic solvent should ideally be below 10% to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[5]

-

Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted this compound.

-

Purification: Remove unreacted this compound and the NHS byproduct from the conjugated biomolecule using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[2][5]

-

Analysis: Characterize the final conjugate to determine the degree of labeling and confirm purity.

Visualizations

References

- 1. Buy this compound (EVT-3235251) | 1338231-09-6 [evitachem.com]

- 2. This compound | 1338231-09-6 | Benchchem [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. help.lumiprobe.com [help.lumiprobe.com]

- 8. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

Navigating the Solubility of NOTA-NHS Ester in DMSO and DMF: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility and handling of bifunctional chelators like NOTA-NHS ester is paramount for successful bioconjugation and radiolabeling applications. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), complete with experimental protocols and workflow diagrams to ensure reproducible results in the laboratory.

Core Properties of this compound

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) N-hydroxysuccinimide (NHS) ester is a widely utilized bifunctional chelator. Its structure features a triazacyclononane macrocycle for strong chelation of radiometals, such as Gallium-68, and an NHS ester group for covalent conjugation to primary amines on biomolecules like antibodies and peptides. It typically presents as a white solid and is known to be soluble in organic solvents.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for the preparation of stock solutions and reaction mixtures. The following table summarizes the available quantitative solubility data in DMSO and provides qualitative information for DMF.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ≥ 100 mg/mL | Hygroscopic DMSO can affect solubility; it is recommended to use freshly opened solvent.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | While a precise quantitative value is not readily available in published literature, DMF is a recommended solvent for dissolving this compound for bioconjugation reactions. It is crucial to use anhydrous and amine-free DMF to prevent hydrolysis of the NHS ester and reaction with amine impurities. |

Experimental Protocols

Detailed and consistent experimental protocols are essential for achieving reliable and reproducible results. Below are methodologies for determining solubility and for common applications of this compound.

Protocol for Determining Solubility of this compound

This protocol provides a general method for determining the solubility of a compound like this compound in an organic solvent.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Vortex mixer

-

Sonicator

-

Calibrated balance

-

Microcentrifuge tubes

Procedure:

-

Weigh out a specific amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.

-

Add a small, measured volume of the solvent (e.g., 100 µL of DMSO) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, sonicate the mixture for 5-10 minutes.

-

Visually inspect the solution for any undissolved particles.

-

If the solid is completely dissolved, the solubility is at least 100 mg/mL. To determine the saturation point, continue adding small, known amounts of this compound, repeating steps 3-5 until a saturated solution with visible undissolved solid is achieved.

-

If the initial amount of solid does not dissolve, add a known volume of solvent incrementally, repeating steps 3-5, until the solid is fully dissolved. Calculate the final solubility based on the total amount of solid and the final volume of the solvent.

Protocol for Antibody Conjugation with this compound

This protocol outlines the steps for conjugating this compound to an antibody.

Materials:

-

This compound

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).

-

Prepare Antibody Solution: Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer. The optimal antibody concentration is typically 1-10 mg/mL.

-

Conjugation Reaction: Add a calculated molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically but often ranges from 5 to 20-fold excess of the chelator.

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Purification: Remove the unconjugated this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Characterize the resulting NOTA-conjugated antibody to determine the degree of labeling and confirm its integrity.

Visualizing Workflows with Graphviz

To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the key workflows.

Caption: A flowchart illustrating the key steps in conjugating this compound to an antibody.

Caption: A diagram outlining the general workflow for radiolabeling a NOTA-conjugated molecule with Gallium-68.

By understanding the solubility characteristics and adhering to detailed protocols, researchers can effectively utilize this compound in their drug development and molecular imaging research, leading to more consistent and reliable outcomes.

References

An In-depth Technical Guide to the Synthesis of NOTA-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis pathway for 1,4,7-triazacyclononane-1,4,7-triacetic acid N-hydroxysuccinimide ester (NOTA-NHS ester). As a critical bifunctional chelator, this compound is extensively used in the fields of bioconjugation and radiopharmaceutical development.[1][2] Its structure allows for stable chelation of various metal ions, particularly for applications in Positron Emission Tomography (PET) imaging, while the NHS ester group provides a reactive handle for covalent attachment to biomolecules.[2][3]

Core Synthesis Pathway Overview

The most common and established method for synthesizing this compound is a solution-phase approach.[2] The process begins with a NOTA precursor, typically with its carboxylic acid groups protected as tert-butyl esters (e.g., NOTA-tri-tert-butyl ester), to ensure regioselective activation.[1] One of the carboxylic acid groups is deprotected and then activated using a coupling agent in the presence of N-hydroxysuccinimide (NHS).[2] This reaction converts the carboxylic acid into a highly reactive NHS ester, which is susceptible to nucleophilic attack by primary amines.[1][2]

The synthesis can be conceptually divided into two main stages:

-

Preparation of the NOTA Precursor: Synthesis of the core NOTA structure, often starting from 1,4,7-triazacyclononane (TACN), followed by alkylation to introduce the acetic acid arms, with two of them protected.[2][4]

-

NHS Ester Formation: Activation of the single free carboxylic acid group on the NOTA precursor to form the final this compound product.[1]

Experimental Protocols

The following protocols represent a generalized methodology based on common laboratory practices for the synthesis of this compound.

Protocol 1: Synthesis of NOTA-bis(tert-butyl) Ester Precursor

This initial step involves the partial protection of the NOTA scaffold, leaving one carboxylic acid group free for subsequent activation. This is a crucial step for achieving the mono-NHS ester.

-

Reagents & Materials:

-

1,4,7-triazacyclononane (TACN)

-

tert-Butyl bromoacetate

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

-

Methodology:

-

Dissolve 1,4,7-triazacyclononane (TACN) in anhydrous acetonitrile.

-

Add sodium carbonate as a base to the solution.

-

Slowly add two equivalents of tert-butyl bromoacetate to the reaction mixture at room temperature.

-

Stir the mixture for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture to remove the base.

-

Remove the solvent under reduced pressure.

-

Purify the resulting crude product (NOTA-bis(tBu)ester) using column chromatography to isolate the desired di-substituted product from mono- and tri-substituted byproducts.[4]

-

Protocol 2: Synthesis of this compound

This protocol details the activation of the free carboxylic acid on the NOTA precursor to form the final product.

-

Reagents & Materials:

-

NOTA-bis(tert-butyl) ester (or other mono-acid NOTA precursor)

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[1][2]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1]

-

High-Performance Liquid Chromatography (HPLC) system for purification[1]

-

-

Methodology:

-

Dissolve the NOTA precursor (e.g., NOTA-bis(tBu)ester) in anhydrous DMF at room temperature.[1]

-

Add 1.0-1.2 equivalents of N-hydroxysuccinimide (NHS) to the solution.

-

Add 1.0-1.2 equivalents of a coupling reagent (e.g., EDC or DCC) to the reaction mixture.[1][2] The use of carbodiimides is a traditional and effective method for this coupling.[5]

-

Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Monitor the reaction progress via TLC or LC-MS to confirm the formation of the NHS ester.

-

Upon completion, the crude product is purified directly using preparative HPLC to remove unreacted starting materials, the coupling agent, and its urea byproduct (e.g., dicyclohexylurea, DCU).[1][5]

-

The fractions containing the pure this compound are collected, and the solvent is removed (e.g., by lyophilization) to yield the final product as a solid.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the synthesis and subsequent use of this compound. Yields for the NHS ester formation step can be variable and are highly dependent on the specific NOTA precursor, purity of reagents, and purification efficiency.

| Parameter | Value / Range | Context | Source(s) |

| Reaction Time | 1 - 4 hours | For the NHS ester activation step. | [2] |

| Reaction Temperature | Room Temperature | For the NHS ester activation step. | [1][2] |

| Solvent | Anhydrous DMF or DMSO | Prevents hydrolysis of the active ester. | [1] |

| Optimal pH for Conjugation | 8.3 - 8.5 | For the subsequent reaction of this compound with primary amines. | [1][2] |